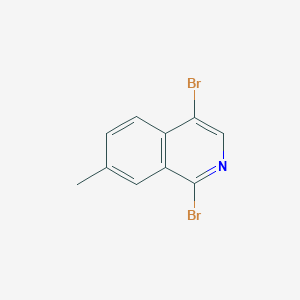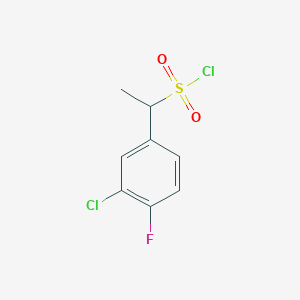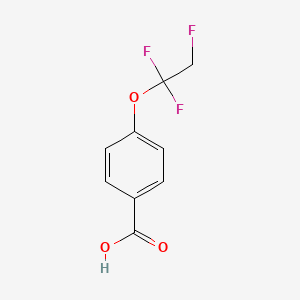![molecular formula C10H12KN4O8P B13638622 potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13638622.png)
potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate is a complex organic compound with significant biochemical relevance. It is a derivative of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. This compound is known for its role in various biochemical processes, including energy transfer and signal transduction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate typically involves the phosphorylation of nucleosides. The process begins with the protection of hydroxyl groups, followed by the selective phosphorylation of the primary hydroxyl group. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale phosphorylation reactions, often using automated synthesizers to ensure precision and efficiency. The process is optimized to achieve high yields and purity, with stringent control over reaction parameters such as temperature, pH, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and purine derivatives.
Reduction: Reduction reactions can lead to the formation of deoxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various nucleotide analogs, which have applications in biochemical research and medicine .
Wissenschaftliche Forschungsanwendungen
Potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of nucleotide analogs and other complex organic molecules.
Biology: Plays a crucial role in studies related to DNA and RNA synthesis, replication, and repair.
Medicine: Utilized in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid metabolism.
Industry: Employed in the production of diagnostic reagents and biochemical assays.
Wirkmechanismus
The mechanism of action of potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate involves its incorporation into nucleic acids. It acts as a substrate for various enzymes involved in nucleotide metabolism, including polymerases and kinases. The compound can inhibit or promote the synthesis of nucleic acids, depending on the context, by interacting with specific molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells, similar in structure but with three phosphate groups.
Deoxyadenosine Monophosphate (dAMP): A nucleotide involved in DNA synthesis, lacking the hydroxyl group at the 2’ position.
Guanosine Monophosphate (GMP): Another nucleotide with a similar purine base but different functional groups.
Uniqueness
Potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate is unique due to its specific phosphorylation pattern and the presence of both hydroxyl and phosphate groups. This combination allows it to participate in a wide range of biochemical reactions and makes it a versatile tool in scientific research .
Eigenschaften
Molekularformel |
C10H12KN4O8P |
|---|---|
Molekulargewicht |
386.30 g/mol |
IUPAC-Name |
potassium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8P.K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
AWOLVHQZOSVDSL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)[O-])O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)





![Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13638592.png)
![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13638594.png)
![5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine](/img/structure/B13638597.png)
![tert-butyl 5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13638599.png)


![5'-Fluorospiro[cyclobutane-1,3'-indoline]](/img/structure/B13638612.png)

